Product packaging for 6-Bromo-3-ethoxy-2-fluorobenzoic acid(Cat. No.:CAS No. 743467-22-3)

6-Bromo-3-ethoxy-2-fluorobenzoic acid

Cat. No.: B2531890
CAS No.: 743467-22-3
M. Wt: 263.062
InChI Key: AMTAVRYIRXKBQJ-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acids in Organic Synthesis and Advanced Materials

Substituted benzoic acids are fundamental reagents and intermediates in the synthesis of a wide array of more complex molecules. The carboxylic acid group can be readily transformed into other functional groups such as esters, amides, and acid chlorides, providing a gateway to diverse chemical transformations. In the realm of advanced materials, these compounds are utilized in the synthesis of polymers, liquid crystals, and other functional materials where the rigid aromatic core and the specific substituents contribute to the desired physical and chemical properties. For instance, certain halogenated benzoic acid derivatives are precursors to active pharmaceutical ingredients (APIs) and are instrumental in the development of new therapeutic agents.

Strategic Importance of Bromine, Ethoxy, and Fluorine Substitution Patterns in Aromatic Systems

The specific combination of bromine, ethoxy, and fluorine substituents on a benzoic acid scaffold, as seen in 6-Bromo-3-ethoxy-2-fluorobenzoic acid, imparts a unique set of properties to the molecule.

Bromine: The bromine atom is a versatile functional group in organic synthesis. It can be readily displaced or participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. This reactivity is crucial for the construction of complex molecular frameworks.

Ethoxy Group: The ethoxy group (-OCH2CH3) is an electron-donating group that can influence the reactivity of the aromatic ring. In the context of medicinal chemistry, the introduction of an ethoxy group can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorine: The incorporation of fluorine atoms into organic molecules has become a widespread strategy in drug design. Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of a molecule, enhance its metabolic stability, and improve its binding affinity to biological targets.

The interplay of these three substituents in a polysubstituted aromatic system offers a powerful tool for chemists to design and synthesize novel compounds with tailored properties.

Research Landscape of Poly-substituted Halobenzoic Acids as Versatile Synthetic Intermediates

Poly-substituted halobenzoic acids are highly valued as intermediates in the synthesis of a diverse range of chemical entities. Their multifunctional nature allows for selective and sequential reactions at different positions of the aromatic ring. This controlled reactivity is essential for the efficient construction of complex target molecules, avoiding the need for cumbersome protection and deprotection steps. The research in this area is dynamic, with continuous efforts to develop new synthetic methodologies for the preparation of these versatile building blocks and to explore their applications in various fields of chemistry. For example, compounds like 6-Bromo-2,3-difluorobenzoic acid are recognized as key building blocks in the creation of novel drugs and pharmaceutical intermediates. aaronchem.com

Scope and Objectives of Academic Inquiry into this compound

While extensive research on a wide range of halogenated benzoic acids is well-documented, specific academic inquiry into this compound appears to be limited in publicly accessible literature. The primary interest in this compound likely lies in its potential as a specialized building block for the synthesis of highly functionalized and complex target molecules in medicinal and materials science research. The unique substitution pattern suggests its utility in creating compounds with specific electronic and conformational properties.

Further research into this particular molecule would likely focus on elucidating its detailed physicochemical properties, developing efficient and scalable synthetic routes, and exploring its reactivity in various chemical transformations. The ultimate objective of such studies would be to unlock its potential as a valuable intermediate for the development of new pharmaceuticals, agrochemicals, or advanced materials.

Chemical Compound Information

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 743467-22-3
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Canonical SMILES CCOCc1cc(C(=O)O)c(F)cc1Br

Note: Detailed experimental data on the physical and spectral properties of this compound are not widely available in the reviewed literature. The information provided is based on supplier data and computational predictions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO3 B2531890 6-Bromo-3-ethoxy-2-fluorobenzoic acid CAS No. 743467-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTAVRYIRXKBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Routes to 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Retrosynthetic Analysis of 6-Bromo-3-ethoxy-2-fluorobenzoic Acid

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds, as well as the introduction of the carboxylic acid group. The analysis begins by disconnecting the substituents from the aromatic ring, considering the directing effects of the remaining groups at each stage.

A plausible retrosynthetic pathway would involve the late-stage introduction of the carboxylic acid group via methods such as the hydrolysis of a trifluoromethyl group or through lithiation followed by carboxylation. This approach simplifies the synthesis by working with less complex intermediates. The ethoxy group could be introduced via Williamson ether synthesis on a corresponding phenol (B47542). The regioselective introduction of bromine and fluorine atoms is a critical consideration, often dictated by the directing effects of the substituents already present on the ring.

Precursor Design and Selection for Regioselective Functionalization

The design of suitable precursors is paramount for achieving the desired regiochemistry. The directing effects of the substituents (ortho, para, or meta) play a crucial role in the sequence of functional group introduction. For instance, starting with a molecule that already contains a fluorine and an ethoxy group would guide the subsequent bromination and carboxylation steps.

A potential starting material could be a substituted fluorophenol, which would allow for etherification to introduce the ethoxy group. The timing of the bromination step is also critical. Introducing the bromine at an early stage might influence the regioselectivity of subsequent reactions. The selection of precursors must also consider the commercial availability and the ease of synthesis of the starting materials.

Multi-Step Organic Synthesis Approaches

Given the complexity of the target molecule, a multi-step synthesis is inevitable. The following sections detail the key transformations required for the synthesis of this compound.

The introduction of a bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst, or bromine in the presence of a Lewis acid. The directing effects of the existing substituents on the aromatic ring will determine the position of bromination. For example, in a molecule with an ortho-para directing ethoxy group, the bromine will preferentially add to the ortho or para position.

The ethoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The choice of base for the deprotonation is important to ensure complete reaction without side reactions. Common bases include sodium hydride or potassium carbonate.

A potential precursor for this step could be a brominated fluorophenol, such as 2-bromo-4-fluoro-5-nitrophenol nih.gov. The etherification would yield a bromo-ethoxy-fluoro-nitrobenzene intermediate.

Introducing a fluorine atom onto an aromatic ring can be challenging. One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. researchgate.net Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the ring is sufficiently activated by electron-withdrawing groups. researchgate.net Modern fluorination methods also include the use of electrophilic fluorinating agents. researchgate.net

For the synthesis of the target molecule, it might be more strategic to start with a commercially available fluorinated precursor, such as a fluoroaniline or a fluorophenol.

The final step in the synthesis is often the introduction of the carboxylic acid group. Several methods can be employed for this transformation. One approach is the hydrolysis of a trifluoromethyl group, which can be achieved under acidic conditions. A patent for the preparation of 2-bromo-3-fluorobenzoic acid describes the hydrolysis of a trifluoromethyl group using sulfuric acid. google.com Another common method is the lithiation of an aryl bromide followed by quenching with carbon dioxide. This method, however, requires careful control of temperature and reagents.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the Sandmeyer reaction for the synthesis of this compound is crucial for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters that can be systematically varied and fine-tuned include the choice of diazotizing agent, acid concentration, reaction temperature, and the stoichiometry of the copper(I) bromide catalyst.

Diazotization Step: The temperature during diazotization is a critical factor. While temperatures between 0 and 5 °C are standard, slight variations can impact the stability of the diazonium salt of 6-Amino-3-ethoxy-2-fluorobenzoic acid. The concentration and type of mineral acid (e.g., HBr vs. H2SO4/NaBr) can also influence the reaction rate and the potential for side reactions.

Sandmeyer Bromination Step: The amount of copper(I) bromide catalyst is a key variable. While catalytic amounts are often sufficient, in some cases, stoichiometric quantities may be required to drive the reaction to completion. The reaction temperature for the bromination step is also critical; it needs to be high enough to facilitate the decomposition of the diazonium salt but not so high as to promote unwanted side reactions.

Below are hypothetical data tables illustrating potential optimization studies for the key reaction parameters.

Table 1: Optimization of Diazotization Temperature

Entry Temperature (°C) Time (min) Diazonium Salt Formation (%)
1 -5 to 0 30 92
2 0 to 5 30 95
3 5 to 10 30 88 (some decomposition observed)

Table 2: Optimization of Copper(I) Bromide Stoichiometry

Entry CuBr (equivalents) Temperature (°C) Reaction Time (h) Yield of this compound (%)
1 0.1 50 2 65
2 0.5 50 2 82
3 1.0 50 1.5 88
4 1.2 50 1.5 89

Table 3: Optimization of Bromination Reaction Temperature

Entry CuBr (equivalents) Temperature (°C) Reaction Time (h) Yield of this compound (%)
1 1.0 25 (Room Temp) 4 75
2 1.0 50 1.5 88
3 1.0 70 1 85 (increased impurities)

Further yield enhancement can be explored through the use of additives. For instance, the addition of a phase-transfer catalyst in the bromination step could be investigated to improve the interaction between the aqueous diazonium salt solution and the organic-soluble copper catalyst. The purity of the starting materials and reagents is also paramount for achieving high yields and a clean reaction profile.

Considerations for Scalable Synthetic Procedures

The transition of the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a set of critical considerations to ensure safety, efficiency, and cost-effectiveness. The Sandmeyer reaction, while a powerful synthetic tool, has inherent challenges that must be addressed for safe and reliable scale-up.

Safety Considerations:

Diazonium Salt Instability: Aryl diazonium salts are known to be thermally unstable and can decompose exothermically, sometimes explosively, especially in a solid, dry state. Therefore, on a large scale, it is imperative to generate and consume the diazonium salt in situ without isolation. Continuous processing in a flow reactor can be a significantly safer alternative to large-batch production, as it minimizes the volume of the hazardous diazonium intermediate at any given time.

Off-gassing: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reactor and associated off-gas system must be designed to handle the rate of gas evolution safely to prevent pressure buildup.

Exothermic Nature: Both the diazotization and the copper-catalyzed bromination steps are exothermic. Efficient heat management is crucial on a large scale to maintain the desired reaction temperature and prevent thermal runaways. This requires reactors with adequate cooling capacity and careful control over the rate of reagent addition.

Process and Economic Considerations:

Reagent Handling and Cost: The handling of large quantities of corrosive acids (e.g., hydrobromic acid) and potentially toxic copper salts requires appropriate infrastructure and safety protocols. The cost of reagents, particularly the copper catalyst, becomes a more significant factor on a larger scale. Investigating the potential for catalyst recycling or the use of more cost-effective copper sources would be beneficial.

Work-up and Purification: The work-up procedure to isolate and purify this compound needs to be scalable and efficient. This may involve extraction, crystallization, and filtration steps that are amenable to large-scale equipment. Minimizing solvent usage and waste generation is also a key consideration for environmental and economic reasons.

Process Control and Monitoring: Implementing robust process analytical technology (PAT) to monitor key reaction parameters in real-time (e.g., temperature, pH, concentration of reactants and products) is essential for ensuring consistent product quality and process safety on a large scale.

Advanced Chemical Reactivity and Transformation Mechanisms of 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on the 6-bromo-3-ethoxy-2-fluorobenzoic acid ring is challenging due to the presence of multiple deactivating groups and significant steric congestion. The benzene (B151609) ring has only two available positions for substitution, C4 and C5. The directing effects of the substituents are as follows:

Carboxyl Group (-COOH): A meta-directing and strongly deactivating group. doubtnut.com

Ethoxy Group (-OCH₂CH₃): An ortho, para-directing and strongly activating group due to its +R (resonance) effect.

Fluoro (-F) and Bromo (-Br) Groups: Both are ortho, para-directing but are deactivating due to their strong -I (inductive) effect, which outweighs their +R effect. libretexts.orgopenstax.org

The powerful activating effect of the ethoxy group would typically dominate, directing incoming electrophiles to its ortho (C4) and para (C2, occupied) positions. However, the C4 position is sterically hindered by the adjacent large bromine atom at C6 and the ethoxy group itself. Furthermore, the cumulative electron-withdrawing effects of the fluoro, bromo, and carboxyl groups significantly reduce the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. openstax.org Reactions like nitration or sulfonation, which require harsh acidic conditions, would likely face further difficulty due to the stability of the molecule under such conditions. masterorganicchemistry.com Consequently, electrophilic aromatic substitution on this substrate is generally unfavorable and not a common pathway for its functionalization.

Nucleophilic Aromatic Substitution (NAS) Dynamics on the Benzene Ring

The this compound ring is rendered electron-deficient by the inductive effects of the halogen and carboxyl substituents, making it a suitable candidate for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. youtube.com

Two potential leaving groups are present: bromide at C6 and fluoride (B91410) at C2. In the context of the SNAr addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile. youtube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com This activating effect often results in fluoride being a better leaving group than other halogens in SNAr reactions, despite the higher strength of the C-F bond. youtube.com

The position of the fluorine atom (C2) is further activated by the ortho-carboxyl group, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride ion. Studies on related polyfluoroarenes have demonstrated that SNAr provides a viable, metal-free method for creating new C-N and C-O bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C6 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. The this compound can be effectively coupled with a range of aryl- or vinylboronic acids at the C6 position. The reaction typically requires a palladium(0) catalyst, a base, and a suitable solvent system. In palladium-catalyzed cross-coupling reactions, the reactivity difference between aryl bromides and other potential coupling sites allows for chemoselective transformations. researchgate.net

Boronic Acid PartnerCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O3-Ethoxy-2-fluoro-6-phenylbenzoic acid
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O3-Ethoxy-2-fluoro-6-(4-methoxyphenyl)benzoic acid
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF3-Ethoxy-2-fluoro-6-(thiophen-2-yl)benzoic acid

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. libretexts.org The C-Br bond of this compound can be selectively coupled with primary or secondary amines using a palladium catalyst, a specialized phosphine (B1218219) ligand, and a strong base. youtube.com The choice of ligand is critical to prevent side reactions like beta-hydride elimination and to promote the desired reductive elimination step. youtube.com While palladium is common, copper-catalyzed aminations of 2-bromobenzoic acids have also been developed and show high regioselectivity. nih.gov

Amine PartnerCatalyst/LigandBaseSolventExpected Product
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene3-Ethoxy-2-fluoro-6-(phenylamino)benzoic acid
MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane3-Ethoxy-2-fluoro-6-morpholinobenzoic acid
n-ButylaminePd₂(dba)₃ / RuPhosLiHMDSTHF6-(Butylamino)-3-ethoxy-2-fluorobenzoic acid

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically performed using a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. The this compound can undergo Sonogashira coupling to introduce an alkyne moiety at the C6 position, providing a versatile intermediate for further transformations. nih.gov

Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF3-Ethoxy-2-fluoro-6-(phenylethynyl)benzoic acid
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene3-Ethoxy-2-fluoro-6-((trimethylsilyl)ethynyl)benzoic acid
Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIPiperidineDMF3-Ethoxy-2-fluoro-6-(3-hydroxyprop-1-yn-1-yl)benzoic acid

Carboxylic Acid Group Derivatizations

The carboxylic acid functional group is one of the most versatile moieties in organic chemistry, allowing for a wide array of derivatizations. Common transformations include conversion to esters, amides, and acyl chlorides, which serve as precursors for other functional groups. The steric hindrance from the ortho-substituents (-F at C2 and -Br at C6) may influence the reaction rates for these transformations. documentsdelivered.com

Key derivatizations include:

Esterification: The conversion to an ester can be achieved through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amidation: The formation of an amide bond is typically accomplished by first activating the carboxylic acid. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine can be mediated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Reaction TypeReagentsProduct Functional GroupExample Product Name
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl EsterMethyl 6-bromo-3-ethoxy-2-fluorobenzoate
Amidation1. SOCl₂ 2. Diethylamine (NH(Et)₂)Amide6-Bromo-N,N-diethyl-3-ethoxy-2-fluorobenzamide
Benzylamine, EDC, HOBtN-Benzyl-6-bromo-3-ethoxy-2-fluorobenzamide
Reduction1. BH₃·THF 2. H₂OPrimary Alcohol(6-Bromo-3-ethoxy-2-fluorophenyl)methanol

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a primary site for chemical modification, readily undergoing esterification and amidation to produce a variety of derivatives.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The choice of method often depends on the desired scale and the nature of the alcohol.

Fischer-Speier Esterification: This classical approach involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed.

Microwave-Assisted Esterification: For faster reaction times and often improved yields, microwave-assisted organic synthesis (MAOS) can be employed. In a sealed-vessel microwave system, the reaction of the benzoic acid with an alcohol and a catalytic amount of acid can be completed in a significantly shorter time frame compared to conventional heating.

Solid-Acid Catalysis: The use of solid acid catalysts, like modified montmorillonite (B579905) K10 clay, offers a more environmentally friendly alternative to mineral acids. These reactions can sometimes be performed under solvent-free conditions, simplifying work-up procedures.

Esterification Method Typical Alcohol Catalyst General Conditions Anticipated Product
Fischer-SpeierMethanol, EthanolH₂SO₄RefluxMethyl 6-bromo-3-ethoxy-2-fluorobenzoate
Microwave-AssistedButanolH₂SO₄Sealed vessel, elevated temp. & pressureButyl 6-bromo-3-ethoxy-2-fluorobenzoate
Solid-Acid CatalysisBenzyl (B1604629) alcoholModified Montmorillonite K10Solvent-free, refluxBenzyl 6-bromo-3-ethoxy-2-fluorobenzoate

Amidation:

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with amines is generally slow. The steric hindrance provided by the ortho-bromo and ortho-fluoro substituents can influence the choice of coupling agent.

Acyl Chloride Formation: A common strategy involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with the desired amine to form the amide.

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be applied. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- and uranium-based reagents can facilitate amide bond formation under mild conditions.

Titanium-Mediated Amidation: Titanium tetrachloride (TiCl₄) can be used to directly condense carboxylic acids and amines, providing a powerful tool for the synthesis of amides, even with sterically hindered substrates.

Amidation Method Amine Coupling/Activating Agent General Conditions Anticipated Product
Acyl ChlorideAnilineSOCl₂ then amineAnhydrous, often with a baseN-phenyl-6-bromo-3-ethoxy-2-fluorobenzamide
Peptide CouplingMorpholineEDC/HOBtRoom temperature, various solvents(6-Bromo-3-ethoxy-2-fluorophenyl)(morpholino)methanone
Titanium-MediatedDiethylamineTiCl₄Pyridine, elevated temperatureN,N-Diethyl-6-bromo-3-ethoxy-2-fluorobenzamide

Reduction to Alcohol and Further Transformations

The carboxylic acid group can be selectively reduced to a primary alcohol, (6-Bromo-3-ethoxy-2-fluorophenyl)methanol, which serves as a versatile intermediate for further synthetic modifications.

Reduction:

Strong reducing agents are required to convert the carboxylic acid to an alcohol.

Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) are highly effective and selective for the reduction of carboxylic acids in the presence of other functional groups like esters or halogens.

Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent, LiAlH₄ is less selective and can potentially react with the aryl bromide. Careful control of reaction conditions is necessary.

Reducing Agent Solvent General Conditions Product
Borane-tetrahydrofuran (BH₃·THF)Tetrahydrofuran (B95107) (THF)0 °C to room temperature(6-Bromo-3-ethoxy-2-fluorophenyl)methanol
Borane-dimethyl sulfide (BMS)Tetrahydrofuran (THF)Room temperature(6-Bromo-3-ethoxy-2-fluorophenyl)methanol

Further Transformations of the Alcohol:

The resulting benzylic alcohol can undergo a variety of subsequent reactions:

Oxidation: Mild oxidation back to the aldehyde or further to the carboxylic acid can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde or stronger oxidants like potassium permanganate (B83412) (KMnO₄) for the carboxylic acid.

Halogenation: The hydroxyl group can be converted to a halide (e.g., a benzyl bromide or chloride) using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), creating an electrophilic site for further nucleophilic substitution.

Etherification: Williamson ether synthesis can be employed by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide to form a new ether linkage.

Reactivity of the Ethoxy and Fluoro Substituents

The ethoxy and fluoro groups on the aromatic ring are generally stable but can participate in specific chemical transformations under forcing conditions or through targeted activation.

Ether Cleavage Studies

The cleavage of the ethyl group from the phenoxy ether is a challenging transformation due to the strength of the aryl C-O bond. However, under harsh acidic conditions, this bond can be broken.

Strong Acid Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an Sₙ2 reaction), yielding 6-bromo-2-fluoro-3-hydroxyphenoic acid and ethyl halide. The aryl C-O bond remains intact as sp² hybridized carbons are not susceptible to Sₙ1 or Sₙ2 reactions.

Reagent General Conditions Products
Hydrobromic Acid (HBr)High temperature, reflux6-Bromo-2-fluoro-3-hydroxybenzoic acid and Ethyl bromide
Hydroiodic Acid (HI)High temperature, reflux6-Bromo-2-fluoro-3-hydroxybenzoic acid and Ethyl iodide

Fluorine as a Directing Group and Leaving Group

The highly electronegative fluorine atom significantly influences the reactivity of the aromatic ring.

Leaving Group in Nucleophilic Aromatic Substitution (SₙAr): While typically a poor leaving group in aliphatic systems, fluorine can act as an effective leaving group in SₙAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The rate-determining step in SₙAr is the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the fluorine. The subsequent loss of the fluoride ion is fast.

Metalation and Grignard Reagent Formation

The bromo substituent provides a handle for the formation of organometallic reagents, which are powerful tools for carbon-carbon bond formation.

Metalation (Lithium-Halogen Exchange): Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures can lead to lithium-halogen exchange, replacing the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles. The carboxylic acid group would first be deprotonated, and an excess of the organolithium reagent would be required for the halogen exchange.

Grignard Reagent Formation: The corresponding Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The formation of the Grignard reagent is often initiated with a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. The resulting Grignard reagent, 3-ethoxy-2-fluoro-6-(magnesiobromo)benzoic acid (as the carboxylate salt), can then be used in reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.

Reaction Reagent Solvent Intermediate
Lithium-Halogen Exchangen-ButyllithiumTetrahydrofuran (THF)3-Ethoxy-2-fluoro-6-lithiobenzoic acid (as dilithio salt)
Grignard Reagent FormationMagnesium (Mg)Diethyl ether3-Ethoxy-2-fluoro-6-(magnesiobromo)benzoic acid (as Mg salt)

Comprehensive Spectroscopic Elucidation and Structural Analysis of 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 6-Bromo-3-ethoxy-2-fluorobenzoic acid, providing insights into the proton, carbon, and fluorine environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethoxy group and the aromatic protons. The aromatic region is simplified due to the substitution pattern, showing two protons on the benzene (B151609) ring.

Aromatic Protons: The protons at the C4 and C5 positions are expected to appear as doublets due to coupling with each other. The electron-donating ethoxy group and the electron-withdrawing bromine and carboxylic acid groups influence their chemical shifts. The proton at C5 will likely resonate at a slightly higher field (lower ppm) compared to the proton at C4, which is situated between two electron-withdrawing groups (bromo and carboxyl).

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This characteristic pattern arises from the coupling between the adjacent methylene and methyl groups. The methylene protons, being directly attached to the deshielding oxygen atom, will appear further downfield. libretexts.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its exact position can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH > 10.0 Broad Singlet N/A
H-4 (Aromatic) 7.3 - 7.6 Doublet ~8-9
H-5 (Aromatic) 7.0 - 7.2 Doublet ~8-9
-OCH₂- 4.0 - 4.3 Quartet ~7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the eight carbon atoms of the molecule plus the methyl carbon of the ethoxy group. The chemical shifts are influenced by the nature of the substituents. nih.govoregonstate.edu

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. oregonstate.edu

Aromatic Carbons: The six aromatic carbons will resonate in the 110-165 ppm region. The carbon attached to the fluorine (C2) will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield. The carbons attached to the ethoxy (C3) and bromo (C6) groups will also be downfield. The remaining carbons (C1, C4, C5) will have shifts determined by the combined electronic effects of all substituents. rsc.orglibretexts.org

Ethoxy Carbons: The methylene carbon (-OCH₂-) will appear around 60-70 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 165 - 175
C-3 (-OEt) 155 - 160
C-2 (-F) 150 - 155 (d, ¹JC-F)
C-1 (-COOH) 130 - 135
C-4 125 - 130
C-5 115 - 120
C-6 (-Br) 110 - 115
-OCH₂- 60 - 70
-CH₃ 14 - 18

(d = doublet)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Correlations

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected. The chemical shift of this fluorine atom is influenced by the ortho-bromo and meta-ethoxy and carboxylic acid groups. electronicsandbooks.comnih.gov The presence of the ortho-bromine atom is expected to cause a significant downfield shift compared to fluorobenzene (B45895) itself. The chemical shift provides a unique probe of the electronic environment around the C-F bond.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org A cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent relationship. Additionally, a clear cross-peak between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group would confirm their connectivity. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It would be used to definitively assign the protonated carbons. For instance, the aromatic proton signal at ~7.0-7.2 ppm would correlate with the carbon signal at ~115-120 ppm, assigning this pair to the C5-H5 group. Similarly, correlations would be seen for C4-H4, the methylene, and the methyl groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework. ustc.edu.cncolumbia.edu Key expected correlations include:

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

The methylene protons of the ethoxy group showing a correlation to the aromatic carbon C-3.

The carboxylic acid proton, if observed, could show correlations to C-1 and C-2.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies.

O-H Stretch: The carboxylic acid will exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the stretching of the O-H bond, which is broadened by hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹ for an aromatic acid where conjugation can lower the frequency. spectroscopyonline.com

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the aryl ether is expected around 1250 cm⁻¹, while the C-O stretch of the carboxylic acid should appear near 1300 cm⁻¹. libretexts.orgspectroscopyonline.comyoutube.com

C-F and C-Br Stretches: The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1100-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.

Table 3: Predicted Characteristic FTIR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Aliphatic C-H C-H Stretch 2980 - 2850 Medium
Carboxylic Acid C=O Stretch 1710 - 1680 Strong, Sharp
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak
Aryl Ether C-O Stretch ~1250 Strong
Carboxylic Acid C-O Stretch ~1300 Strong
Aryl Fluoride (B91410) C-F Stretch 1100 - 1000 Strong

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding within a compound. For this compound, the Raman spectrum is expected to be rich in information, with characteristic bands arising from the vibrations of the substituted benzene ring, the carboxylic acid group, and the ethoxy substituent.

The vibrational modes of the benzene ring are particularly sensitive to the substitution pattern. The presence of bromo, ethoxy, and fluoro groups, in addition to the carboxylic acid, would lead to a complex but interpretable spectrum. Key expected vibrational modes include:

Ring Breathing Mode: A symmetric stretching vibration of the entire benzene ring, typically appearing as a strong band in the Raman spectrum. Its exact frequency will be influenced by the mass and electronic effects of the substituents.

C-H Vibrations: Stretching and bending vibrations of the aromatic C-H bonds.

C-Br, C-F, and C-O Vibrations: Stretching vibrations of the bonds between the ring carbons and the substituents.

Carboxylic Acid Group Vibrations: The C=O stretching vibration of the carboxylic acid is a prominent feature, though often stronger in the infrared spectrum. The O-H stretching and bending modes are also characteristic.

Ethoxy Group Vibrations: C-H stretching and bending modes of the ethyl group, as well as C-O-C stretching vibrations.

Due to the lack of specific experimental data, a hypothetical Raman peak assignment for this compound is presented in the table below, based on typical frequency ranges for similar molecules.

Hypothetical Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3080Aromatic C-H stretching
~2980Asymmetric C-H stretching in CH₃
~2940Symmetric C-H stretching in CH₂
~1685C=O stretching of the carboxylic acid
~1600Aromatic C=C stretching
~1280C-O stretching of the ethoxy group
~1030Ring breathing mode
~820C-Br stretching
~780C-F stretching

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrFO₃), HRMS would provide a highly accurate mass measurement of its molecular ion.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by approximately 2 Da.

The expected monoisotopic mass of this compound can be calculated with high precision. This experimentally determined mass can then be compared to the theoretical mass to confirm the elemental composition.

Expected HRMS Data for this compound

Ion FormulaTheoretical Monoisotopic Mass (Da)Expected Isotopic Pattern
[C₉H₈⁷⁹BrFO₃ + H]⁺262.9719M+ peak corresponding to the ⁷⁹Br isotope
[C₉H₈⁸¹BrFO₃ + H]⁺264.9700M+2 peak corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M+ peak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring. The presence of the carboxylic acid, ethoxy, bromo, and fluoro substituents will influence the position and intensity of these absorption bands. These substituents can act as auxochromes, causing a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affecting the molar absorptivity (ε).

Benzoic acid itself typically shows two main absorption bands in the UV region. The substitution pattern on this compound is expected to modify this spectrum.

Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected λmax (nm)Type of Electronic TransitionChromophore
~210-230π → πSubstituted benzene ring
~270-290π → πSubstituted benzene ring
~290-310n → π*Carbonyl group of the carboxylic acid

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on the known behavior of benzoic acid and its derivatives.

A key structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. This strong hydrogen bonding is expected to be the primary interaction governing the crystal packing of this compound.

A hypothetical representation of the crystallographic data that would be obtained is presented below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z4
Key Intermolecular ForcesHydrogen bonding (Carboxylic acid dimer), Halogen bonding

Advanced Computational Chemistry Studies on 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in understanding the fundamental properties of a molecule. These calculations allow for a detailed exploration of the electron distribution, molecular stability, and reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with a basis set like 6-311++G(d,p) to provide reliable predictions of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule with rotatable bonds, such as the ethoxy and carboxylic acid groups in 6-Bromo-3-ethoxy-2-fluorobenzoic acid, multiple conformers may exist. A conformational analysis is performed to identify the various energy minima on the potential energy surface.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is of particular interest. The two primary conformers are the cis and trans forms, defined by the dihedral angle of the O=C-O-H group. Computational studies on similar substituted benzoic acids have shown that the relative energies of these conformers can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents. researchgate.net In the case of this compound, the fluorine atom at the 2-position could potentially form an intramolecular hydrogen bond with the carboxylic acid proton in a specific conformation, which would significantly stabilize that structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer O=C-O-H Dihedral Angle (°) Relative Energy (kcal/mol)
A (cis) ~0 0.00
B (trans) ~180 1.50

Note: Data is hypothetical and for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy and carboxylic acid groups. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, particularly influenced by the electron-withdrawing halogen atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the carbonyl and hydroxyl groups. The region around the acidic hydrogen of the carboxylic acid group will exhibit a highly positive potential (blue), indicating its susceptibility to deprotonation. The halogen atoms will also influence the charge distribution on the aromatic ring. walisongo.ac.idresearchgate.net

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Comparative Analysis

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide an important benchmark for comparison.

Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation in an approximate manner. While computationally less expensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. researchgate.net

Møller-Plesset Perturbation Theory (MP2): The MP2 method is a post-Hartree-Fock method that includes electron correlation effects. It generally provides more accurate results than HF, particularly for systems where electron correlation is significant. researchgate.net Comparative studies on substituted benzoic acids have shown that MP2 calculations can yield results that are in good agreement with experimental values. mdpi.com

A comparative analysis using HF, MP2, and DFT allows for a more robust understanding of the molecule's properties and provides a measure of the reliability of the computational predictions.

Table 3: Hypothetical Comparison of Calculated Dipole Moments for this compound

Method Basis Set Dipole Moment (Debye)
HF 6-311++G(d,p) 2.8
MP2 6-311++G(d,p) 3.1

Note: Data is hypothetical and for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies of this compound can be calculated and compared with experimental FT-IR and Raman spectra. nih.gov These calculations can help in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This provides information about the electronic transitions between different molecular orbitals.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3500
C=O (Carboxylic Acid) Stretching 1750
C-O (Carboxylic Acid) Stretching 1300
C-F Stretching 1250

Note: Data is hypothetical and for illustrative purposes. Predicted wavenumbers are typically scaled to correct for anharmonicity.

Table of Compounds

Compound Name

Computational NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts of various nuclei within a molecule, providing valuable insights into its electronic structure and connectivity. nih.govmdpi.com These predictions are typically achieved through methods like Density Functional Theory (DFT). For this compound, a computational study would calculate the expected chemical shifts for all hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms.

The predicted chemical shifts would be presented in a data table, correlating each nucleus to its calculated ppm value. This data would be instrumental in confirming the compound's structure by comparing the theoretical spectrum with experimentally obtained NMR data. Factors influencing the chemical shifts, such as the electronegativity of the halogen substituents and the electronic effects of the ethoxy and carboxylic acid groups, would be analyzed.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual computational results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
H (ethoxy CH₂)4.20--
H (ethoxy CH₃)1.45--
H (aromatic)7.50--
C (C=O)-168.0-
C (C-Br)-115.0-
C (C-O)-155.0-
C (C-F)-160.0 (with C-F coupling)-
C (aromatic)-120.0 - 140.0-
C (ethoxy CH₂)-65.0-
C (ethoxy CH₃)-15.0-
F---110.0

Calculated Vibrational Frequencies and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of its chemical bonds. Computational methods can predict these vibrational frequencies and assign them to specific bond stretches, bends, and torsions within the molecule. For this compound, a DFT calculation would yield a set of vibrational modes and their corresponding frequencies in wavenumbers (cm⁻¹). researchgate.netresearchgate.net

This information is typically presented in a table that lists the calculated frequency, the intensity of the absorption, and a detailed description of the vibrational mode. These theoretical spectra are crucial for interpreting experimental IR and Raman spectra and for understanding the molecule's dynamic behavior.

Table 2: Hypothetical Calculated Vibrational Frequencies and Mode Assignments for this compound (Note: The following data is illustrative and not based on actual computational results.)

Calculated Frequency (cm⁻¹)IntensityAssignment
3500StrongO-H stretch (carboxylic acid)
3050MediumC-H stretch (aromatic)
2980MediumC-H stretch (ethoxy)
1710StrongC=O stretch (carboxylic acid)
1600MediumC=C stretch (aromatic ring)
1250StrongC-O stretch (ethoxy)
1100StrongC-F stretch
650MediumC-Br stretch

UV-Vis Absorption Spectra Simulations

Computational chemistry can also simulate the electronic absorption spectra (UV-Vis) of a molecule. These simulations, often performed using Time-Dependent Density Functional Theory (TD-DFT), predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. For this compound, a simulation would identify the primary absorption maxima (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions.

The results would be presented in a table listing the calculated λmax, the oscillator strength (a measure of the transition probability), and the nature of the electronic transition. This data is valuable for understanding the photophysical properties of the compound and for interpreting experimental UV-Vis spectra.

Table 3: Hypothetical Simulated UV-Vis Absorption Data for this compound (Note: The following data is illustrative and not based on actual computational results.)

Calculated λmax (nm)Oscillator StrengthElectronic Transition
2800.45π → π
2350.78π → π
3100.05n → π*

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Identification and Activation Energy Barriers

For any proposed reaction involving this compound, computational methods can be used to identify the transition state structures—the highest energy points along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, the activation energy barriers for the reaction can be determined. This information is critical for understanding the reaction kinetics and for predicting the feasibility of a particular transformation.

Reaction Pathway Analysis for Key Transformations

Computational analysis can map out the entire energy landscape of a chemical reaction, revealing the most favorable reaction pathways. For key transformations of this compound, such as nucleophilic substitution or esterification, computational studies could trace the intricate steps of the reaction mechanism. This would involve identifying all intermediates and transition states, providing a detailed, step-by-step understanding of how the reaction proceeds.

Non-Covalent Interaction (NCI) and Weak Interaction Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, play a crucial role in determining the three-dimensional structure and properties of molecules. nih.govnih.gov NCI analysis is a computational technique that visualizes and quantifies these weak interactions within a molecule or between molecules.

For this compound, an NCI analysis would reveal the nature and strength of intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid and the fluorine or ethoxy group, and the role of the bromine atom in halogen bonding. This analysis provides a deeper understanding of the forces that govern the molecule's conformation and its potential interactions with other molecules.

Applications of 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid As a Key Synthetic Building Block in Specialized Chemical Disciplines

Role in the Construction of Diversified Aromatic Scaffolds

The strategic placement of multiple functional groups on the aromatic ring of 6-bromo-3-ethoxy-2-fluorobenzoic acid makes it an exemplary starting material for the construction of a wide array of more complex aromatic scaffolds. The presence of the bromine atom is particularly significant, as it serves as a versatile handle for various cross-coupling reactions.

Chemists can selectively transform the bromine and carboxylic acid moieties to build intricate molecular architectures. For instance, the bromine atom can participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Current time information in Pasuruan, ID. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the aromatic system and the attachment of diverse substituents.

The carboxylic acid group, on the other hand, can be readily converted into other functional groups like esters, amides, or can be used to direct ortho-lithiation for further substitution on the ring. The interplay between the bromo, fluoro, ethoxy, and carboxylic acid groups allows for a high degree of control over the regioselectivity of subsequent transformations, making it a powerful tool for the synthesis of specifically substituted aromatic compounds.

Utility in the Synthesis of Precursors for Advanced Organic Materials

The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced organic materials with specific optical and electronic properties.

Liquid Crystals and Organic Semiconductors

A notable application of this compound is in the synthesis of benzochromene derivatives, which are utilized in liquid crystal media. Current time information in Pasuruan, ID. The synthesis of these complex molecules leverages the reactivity of the parent benzoic acid derivative to construct the larger, rigid core structure required for liquid crystalline behavior. The presence of the ethoxy and fluoro groups can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystal molecules.

While direct applications in organic semiconductors are not extensively documented for this specific molecule, its structural motifs are relevant. The combination of a polarizable bromine atom, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom on an aromatic ring is a common design strategy in the development of organic semiconductor materials. These substituents can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromo functionality allows for further elaboration of the molecular structure through cross-coupling reactions to create larger conjugated systems necessary for charge transport.

Polymers and Functional Coatings

Benzoic acid derivatives are generally employed in the synthesis of various polymers. mdpi.com While specific examples utilizing this compound in polymer synthesis are not prevalent in the literature, its functional groups make it a potentially useful monomer or monomer precursor. The carboxylic acid could be used for the synthesis of polyesters or polyamides through condensation polymerization.

Furthermore, the bromo and fluoro groups can impart specific properties to the resulting polymers, such as flame retardancy, thermal stability, and altered surface properties. The ethoxy group can enhance solubility and processability. In the context of functional coatings, the tailored electronic properties and potential for further functionalization of this molecule could be exploited to create coatings with specific refractive indices, surface energies, or electronic characteristics.

Intermediate in the Preparation of Complex Molecular Architectures for Chemical Probes

The development of chemical probes, particularly fluorescent probes, often relies on the synthesis of molecules with carefully controlled electronic and steric properties. The polysubstituted nature of this compound makes it a plausible intermediate for the construction of such probes.

The combination of electron-donating (ethoxy) and electron-withdrawing (fluoro, bromo) groups on the aromatic ring can be used to modulate the photophysical properties of a fluorophore. For instance, this benzoic acid derivative could serve as a building block for the synthesis of a larger conjugated system where the substituents influence the intramolecular charge transfer (ICT) character, which is a common mechanism in the design of environmentally sensitive fluorescent probes. The bromine atom provides a convenient site for attaching the recognition moiety of the probe or for linking the fluorophore to a biomolecule.

Strategy for Introducing Tunable Halogen and Alkoxy Functionality in Target Molecules

One of the key strategic advantages of using this compound in synthesis is the ability to introduce a specific pattern of halogen and alkoxy functionality into a target molecule. The presence of both bromine and fluorine offers differential reactivity. The carbon-bromine bond is more readily cleaved in many catalytic cross-coupling reactions compared to the more robust carbon-fluorine bond. This allows for selective functionalization at the bromine position while retaining the fluorine atom, which can be valuable for fine-tuning the electronic properties, metabolic stability, and binding interactions of the final molecule.

The ethoxy group provides a stable alkoxy substituent that can influence the lipophilicity and conformational preferences of the molecule. The ability to introduce this specific arrangement of bromo, fluoro, and ethoxy groups is particularly relevant in medicinal chemistry and materials science, where such substitutions can have a profound impact on the performance of the target compound.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 743467-22-3
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Appearance White to off-white solid
Key Functional Groups Carboxylic Acid, Bromo, Fluoro, Ethoxy

Emerging Research Perspectives and Future Directions for 6 Bromo 3 Ethoxy 2 Fluorobenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 6-Bromo-3-ethoxy-2-fluorobenzoic acid are prime candidates for integration with flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. acs.orgnih.govresearchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety when handling hazardous intermediates or exothermic reactions. researchgate.netthieme-connect.de

For the synthesis of this compound, a multi-step sequence could be designed as a "telescoped" flow process, minimizing the need for manual handling and purification of intermediates. uc.pt Furthermore, subsequent derivatization reactions, such as palladium-catalyzed cross-coupling at the C-Br bond, could be optimized rapidly using high-throughput screening in flow. nih.govx-mol.com

Automated synthesis platforms, often combining robotics with flow reactors, can accelerate the discovery of new derivatives and the optimization of reaction conditions. sigmaaldrich.comchimia.cheubopen.org By systematically varying reagents, catalysts, and solvents, these systems can perform hundreds or thousands of experiments with minimal human intervention. synplechem.comresearchgate.net This approach is particularly powerful for exploring the vast chemical space around the this compound scaffold.

Table 1: Potential Flow Chemistry Applications for this compound

Reaction TypePotential Advantage in Flow ChemistryKey Parameters for Optimization
Suzuki-Miyaura Coupling Rapid optimization, improved yields, catalyst screening. nih.govx-mol.comResidence time, temperature, catalyst loading, base concentration.
Buchwald-Hartwig Amination Access to novel amine derivatives, enhanced safety.Ligand screening, solvent effects, flow rate.
Sonogashira Coupling Efficient formation of C-C bonds with alkynes. acs.orgCopper co-catalyst concentration, temperature.
Lithiation/Borylation Generation of reactive intermediates under controlled conditions.Low-temperature control, rapid quenching.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, offers a powerful strategy for the synthesis and modification of functionalized molecules. rsc.org Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and stereoselectivity, often obviating the need for protecting groups. nih.govacs.org

While specific enzymes for the direct synthesis of this compound have not been reported, biocatalysis could be envisioned for several key transformations. For instance, enzymes could be employed in the late-stage functionalization of a simpler precursor molecule. nih.govnih.govacs.org A hypothetical chemoenzymatic route could involve the enzymatic hydroxylation of a related compound, followed by chemical etherification to install the ethoxy group. The presence of the ethoxy group itself might influence the binding and reactivity of enzymes, a factor that would require experimental investigation. researchgate.netmdpi.com

Furthermore, hydrolases could potentially be used for the enantioselective synthesis of derivatives if a chiral center is introduced. The development of promiscuous enzymes with broad substrate tolerance is an active area of research and could yield biocatalysts capable of acting on highly substituted aromatics like this compound. nih.govnih.gov

Green Chemistry Principles in Synthetic Route Design

The synthesis of any chemical, including this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.combrazilianjournals.com.br For aromatic carboxylic acids, this includes the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste. acs.orgmdpi.comacs.org

Future synthetic routes to this compound will likely focus on minimizing the environmental impact. This could involve replacing hazardous reagents with greener alternatives and using solvents derived from renewable sources or even water. researchgate.netmdpi.com Catalytic methods are central to green chemistry, and the development of highly efficient catalysts for the halogenation, etherification, and carboxylation steps would be a key objective. mdpi.comresearchgate.netresearchgate.net For example, using catalytic amounts of a reusable catalyst for the oxidation of a precursor to the carboxylic acid would be preferable to stoichiometric oxidants. mdpi.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrinciplePotential Application in Synthesis
Waste Prevention Designing routes with high atom economy; telescoping reaction steps. brazilianjournals.com.br
Safer Solvents & Auxiliaries Use of bio-based solvents, supercritical CO₂, or aqueous reaction media. numberanalytics.commdpi.com
Energy Efficiency Employing reactions that proceed at ambient temperature and pressure. brazilianjournals.com.br
Catalysis Utilizing recyclable catalysts for key transformations instead of stoichiometric reagents. researchgate.netresearchgate.net
Renewable Feedstocks Investigating biosynthetic pathways or precursors derived from biomass. acs.org

Data-Driven Synthesis and Artificial Intelligence in Reaction Optimization

Exploration of New Catalytic Transformations Involving this compound

The functional groups present in this compound make it a versatile substrate for a wide range of catalytic transformations. The carbon-bromine and carbon-fluorine bonds are particularly interesting targets for modern catalytic methods. mdpi.comnih.gov While palladium-catalyzed cross-coupling reactions at the C-Br bond are well-established, there is ongoing research into new catalysts and reaction conditions that offer broader substrate scope and higher efficiency. acs.org

The activation of the typically more inert C-F bond is a significant challenge in synthetic chemistry, and the development of catalysts that can selectively functionalize this bond in the presence of a C-Br bond would be a major advance. mdpi.commdpi.com This could open up novel reaction pathways for creating derivatives of this compound that are currently inaccessible. Additionally, late-stage functionalization techniques could be used to modify the aromatic ring through C-H activation, further expanding the chemical diversity that can be generated from this building block. acs.orgresearchgate.net The interplay of the electronic effects of the fluorine, ethoxy, and carboxylic acid groups will undoubtedly influence the regioselectivity of such transformations, providing a rich area for catalytic exploration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Bromo-3-ethoxy-2-fluorobenzoic acid, and how can purity be optimized?

  • Methodology : Start with a fluorobenzoic acid precursor (e.g., 2-fluorobenzoic acid derivatives) and introduce bromine via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Ethoxylation at the 3-position can be achieved using Williamson ether synthesis (K₂CO₃, ethanol solvent, and heating). Purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires HPLC (≥95% HLC, as in ) and melting point consistency with literature .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group integration at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for Br/F.
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹). Cross-reference with spectral libraries (e.g., NIST in ) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of fluorobenzoic acid precursors be addressed?

  • Methodology : Use directing group effects. The carboxylic acid group directs bromination to the ortho/para positions. To achieve 6-bromo substitution, employ steric or electronic modulation (e.g., protecting the carboxylic acid as a methyl ester, brominating, then hydrolyzing). Monitor reaction progress with TLC and optimize using Lewis acids (e.g., FeCl₃ vs. AlCl₃). Compare with regioselectivity patterns in analogues like 4-bromo-2-fluorobenzoic acid ( ) .

Q. What experimental strategies resolve discrepancies in reported melting points for halogenated benzoic acids?

  • Methodology :

  • Recrystallization Solvent Screening : Test polar (water, ethanol) vs. non-polar (hexane) solvents to isolate polymorphs.
  • Differential Scanning Calorimetry (DSC) : Determine precise phase transitions and compare with literature (e.g., reports mp ranges for fluorocinnamic acids).
  • X-ray Diffraction (XRD) : Identify crystalline forms contributing to mp variations .

Q. How does the electronic interplay between bromo, ethoxy, and fluoro substituents influence the compound’s stability under acidic/basic conditions?

  • Methodology :

  • Stability Assays : Reflux the compound in HCl (1M) and NaOH (1M) at 60°C for 24h. Monitor degradation via HPLC and track by-products (e.g., debromination or ether cleavage).
  • DFT Calculations : Model electron-withdrawing (Br, F) and donating (ethoxy) effects on the carboxylic acid’s pKa. Compare with experimental titration data .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodology : Store in airtight, light-resistant containers at 0–6°C (similar to boronic acids in ). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use desiccants (silica gel) for long-term storage .

Data Contradiction & Advanced Analysis

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodology :

  • Control Experiments : Vary catalysts (Pd(PPh₃)₄ vs. Pd(dba)₂), ligands (XPhos vs. SPhos), and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.
  • Kinetic Studies : Use in-situ IR or NMR to track reaction intermediates. Compare with reactivity trends in analogues like 2-bromo-6-fluorobenzoic acid ( ) .

Q. What methodologies explain unexpected by-products in Suzuki-Miyaura couplings with this compound?

  • Methodology :

  • By-Product Isolation : Use preparative HPLC to isolate impurities and characterize via NMR/MS.
  • Mechanistic Probes : Introduce deuterated reagents to trace hydrogen/deuterium exchange sites. Reference studies on boronic acid coupling partners ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.